molecular formula C5H5F6N B13202968 3,3,4,4,5,5-Hexafluoropiperidine CAS No. 2145-59-7

3,3,4,4,5,5-Hexafluoropiperidine

Cat. No.: B13202968
CAS No.: 2145-59-7
M. Wt: 193.09 g/mol
InChI Key: BHDLDCACIFYONK-UHFFFAOYSA-N
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Description

3,3,4,4,5,5-Hexafluoropiperidine is a fluorinated derivative of piperidine, characterized by the presence of six fluorine atoms attached to the piperidine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. The incorporation of fluorine atoms into organic molecules often results in enhanced stability, altered reactivity, and improved pharmacokinetic properties, making fluorinated compounds valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5-Hexafluoropiperidine typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve large-scale production. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure the safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4,5,5-Hexafluoropiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3,3,4,4,5,5-Hexafluoropiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5-Hexafluoropiperidine is primarily influenced by the presence of fluorine atoms, which can alter the compound’s electronic properties and reactivity. The fluorine atoms can participate in various interactions, such as hydrogen bonding and dipole-dipole interactions, which can affect the compound’s behavior in different environments. Additionally, the high electronegativity of fluorine can influence the compound’s binding affinity to molecular targets, making it a valuable tool in drug design and other applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties.

Properties

CAS No.

2145-59-7

Molecular Formula

C5H5F6N

Molecular Weight

193.09 g/mol

IUPAC Name

3,3,4,4,5,5-hexafluoropiperidine

InChI

InChI=1S/C5H5F6N/c6-3(7)1-12-2-4(8,9)5(3,10)11/h12H,1-2H2

InChI Key

BHDLDCACIFYONK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(CN1)(F)F)(F)F)(F)F

Origin of Product

United States

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